2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and antiproliferative activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines.
Uniqueness
2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the cyclobutyl and methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-cyclobutyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O/c1-21-13-7-3-6-12(10-13)14-8-9-17-16-18-15(19-20(14)16)11-4-2-5-11/h3,6-11H,2,4-5H2,1H3 |
InChI Key |
SGHVZEHDBZNVNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4CCC4 |
Origin of Product |
United States |
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